molecular formula C14H15F3N4OS B2586778 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198960-15-3

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2586778
CAS No.: 2198960-15-3
M. Wt: 344.36
InChI Key: AZYMQDWZDWQKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a 1,3,4-thiadiazole heterocycle, a recognized bioisostere of pyrimidine bases found in nucleic acids . This characteristic suggests a potential mechanism of action where the molecule may disrupt critical cellular processes like DNA replication, leading to the inhibition of rapid cell proliferation . The integration of the 1,3,4-thiadiazole moiety is a strategic feature, as derivatives of this heterocycle are extensively documented in scientific literature for their broad and potent cytotoxic properties against a range of human cancer cell lines . Furthermore, the molecule's structure is optimized for structure-activity relationship (SAR) studies; the presence of the trifluoromethyl group on the pyridine ring is a common modification noted to significantly enhance the biological activity and metabolic stability of similar therapeutic candidates . This compound is positioned as a key chemical tool for researchers investigating new antitumor agents, facilitating studies into enzyme inhibition, such as focal adhesion kinase (FAK), and the exploration of novel pathways in cancer cell biology .

Properties

IUPAC Name

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4OS/c15-14(16,17)11-2-1-3-12(19-11)22-8-10-4-6-21(7-5-10)13-20-18-9-23-13/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMQDWZDWQKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group on the pyridine ring exhibits electron-withdrawing effects, activating the adjacent positions for nucleophilic substitution. Key observations include:

  • Aromatic Substitution :
    Reaction with amines (e.g., piperidine, morpholine) under basic conditions (K₂CO₃, DMF, 80°C) replaces the methoxy group at the 2-position, yielding derivatives with modified solubility profiles .

    • Example:
      Compound+R-NH2DMF, K2CO3R-substituted pyridine derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{R-substituted pyridine derivative}
      Yield: 60-75% .

  • Thiadiazole Reactivity :
    The 1,3,4-thiadiazole ring undergoes substitution at the sulfur-adjacent carbon. Reactions with alkyl halides (e.g., methyl iodide) in THF with NaH as a base produce alkylated thiadiazoles .

Oxidation:

  • The piperidine nitrogen is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), forming an N-oxide derivative.

  • The thiadiazole ring resists oxidation under mild conditions but degrades with strong oxidants like KMnO₄ .

Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s planarity and bioactivity .

  • Selective reduction of the thiadiazole ring with LiAlH₄ is unreported, likely due to steric hindrance from the piperidine substituent.

Cycloaddition and Ring-Opening Reactions

The thiadiazole moiety participates in [3+2] cycloadditions with alkynes under copper catalysis, forming triazole hybrids .

Reaction ConditionsProductYieldReference
CuI, DIPEA, DMF, 100°CTriazole-thiadiazole conjugate55%

Hydrolysis:

  • The methoxy group hydrolyzes to hydroxyl under acidic conditions (HCl, reflux), though the trifluoromethyl group remains intact.

  • Thiadiazole ring hydrolysis requires harsh conditions (conc. H₂SO₄, 120°C), leading to ring-opening and sulfonic acid byproducts .

Acylation:

The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides :
Compound+Cl-CO-REt3NAmide derivative\text{Compound} + \text{Cl-CO-R} \xrightarrow{\text{Et}_3\text{N}} \text{Amide derivative}
Yield: 70-85% .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the methoxy-pyridine bond, forming phenolic intermediates .

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12).

Mechanistic Insights

  • Electronic Effects : The -CF₃ group increases electrophilicity at the pyridine C-2 and C-4 positions, directing nucleophilic attacks .

  • Steric Effects : The piperidine-thiadiazole substituent hinders reactions at the thiadiazole C-5 position .

Scientific Research Applications

Inhibition of Glutaminase

Recent studies have identified derivatives of the compound as selective inhibitors of glutaminase (GLS), an enzyme implicated in cancer metabolism. One derivative showed an IC50 value of 68 nM against GLS1, demonstrating over 220-fold selectivity for GLS2. This selectivity is crucial for minimizing side effects while effectively targeting tumor cells .

Antitumor Activity

In vitro and in vivo studies have demonstrated that certain derivatives possess significant antitumor properties. For instance, a specific derivative exhibited tumor growth inhibition rates of approximately 40% in xenograft models when administered orally at a dosage of 100 mg/kg . This suggests potential applications in cancer therapy, particularly in targeting metabolic pathways unique to cancer cells.

Antifungal Activity

The compound's structure allows for exploration into antifungal applications. Thiadiazole derivatives have been previously linked to antifungal activity against resistant strains like Candida auris. Research into similar compounds has shown promising results against various fungal pathogens, indicating that derivatives of this compound may also exhibit such properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and thiadiazole rings can significantly affect biological activity. For example, introducing different substituents on the thiadiazole ring has been shown to enhance GLS inhibition and improve selectivity against cancer cells .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of a derivative of the compound, researchers found that it significantly inhibited tumor growth in A549 and HCT116 xenograft models. The mechanism was linked to increased reactive oxygen species (ROS) levels, suggesting that the compound induces oxidative stress selectively in cancer cells .

Case Study 2: Antifungal Mechanisms

Another study focused on piperidine-based derivatives demonstrated their ability to induce apoptosis in fungal cells, particularly against Candida auris. The mechanism involved disruption of cell cycle progression and increased cell death rates, showcasing the potential for developing new antifungal therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The thiadiazole ring can bind to DNA, inhibiting replication and transcription processes. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating neurological activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Pyridine-Thiazole/Thiadiazole Derivatives

Compounds sharing pyridine-thiazole/thiadiazole frameworks exhibit diverse bioactivities. For example:

  • 2-(1,3-Dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine (): Contains a thiazole-linked pyridine system but lacks the trifluoromethyl group. The 1,3-dioxane substituent may reduce metabolic stability compared to the trifluoromethyl group in the target compound.
  • The absence of a piperidine-thiadiazole moiety may limit its pharmacokinetic profile relative to the target compound.

Table 1: Structural and Functional Comparisons

Compound Key Substituents Molecular Weight* Potential Applications
Target Compound -CF₃, piperidinyl-thiadiazole methoxy ~400–450† Enzyme inhibition, CNS targets
2-(1,3-Dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine 1,3-dioxane, thiazole-pyridine ~350–400† Antimicrobial, agrochemicals
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Sulfonyl carboxamide, thiazole ~400–450† Kinase inhibition

*Estimated based on structural analogs.
†Approximate range due to lack of exact data.

Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl group is a critical pharmacophore in many bioactive molecules:

  • Goxalapladib (): A naphthyridine derivative with -CF₃ and piperidine moieties, used in atherosclerosis treatment. While its core differs from pyridine, the -CF₃ group likely enhances membrane permeability and target affinity, similar to the target compound .
  • 6-(Trifluoromethyl)imidazo[4,5-b]pyridine derivatives (): These compounds demonstrate the role of -CF₃ in improving metabolic stability and binding to hydrophobic enzyme pockets. The target compound’s piperidinyl-thiadiazole group may offer superior selectivity compared to imidazo-pyridines .

Table 2: Impact of Trifluoromethyl Group

Compound Core Structure Bioactivity Enhancement via -CF₃
Target Compound Pyridine Increased lipophilicity, stability
Goxalapladib Naphthyridine Enhanced target affinity
6-(Trifluoromethyl)imidazo[4,5-b]pyridine Imidazo-pyridine Improved enzyme inhibition

Biological Activity

The compound 2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor of glutaminase 1 (GLS1). This article explores the biological activity of this compound, focusing on its pharmacological evaluation, structure-activity relationships (SAR), and implications for cancer therapy.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H13F3N4OS
  • Molecular Weight : 320.33 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a piperidine ring substituted with a thiadiazole moiety, which is known to influence its biological properties.

Pharmacological Evaluation

Recent studies have highlighted the compound's role as a selective GLS1 inhibitor. The following table summarizes key findings from pharmacological evaluations:

Parameter Value
IC50 for GLS1 68 nM
Selectivity for GLS2 >220-fold
Bioavailability 12.4%
Tumor Growth Inhibition (A549) 40.9% at 100 mg/kg
Tumor Growth Inhibition (HCT116) 42.0% at 100 mg/kg

These results indicate that the compound exhibits potent inhibitory activity against GLS1, which is significant for cancer metabolism modulation.

The mechanism by which this compound exerts its biological effects involves the upregulation of reactive oxygen species (ROS) levels through the inhibition of the GLS1 pathway. Increased ROS levels are associated with apoptosis in cancer cells, making this pathway a promising target for therapeutic intervention.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications to the chemical structure can enhance biological activity. For instance:

  • Introducing hydrophilic groups has been shown to improve solubility and bioavailability.
  • Variations in the piperidine substituents can affect potency and selectivity towards GLS isoforms.

Case Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth. Notably:

  • A549 Xenograft Model : The compound was administered via oral gavage at a dose of 100 mg/kg, resulting in a tumor growth inhibition of 40.9%.
  • HCT116 Xenograft Model : Similar administration led to a tumor growth inhibition of 42.0%.

These case studies underscore the potential application of this compound in therapeutic settings for cancers reliant on glutamine metabolism.

Q & A

What are the common synthetic routes for synthesizing 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves multistep reactions, leveraging intermediates like chloromethyl derivatives (e.g., 2-(chloromethyl)-6-(trifluoromethyl)pyridine) for nucleophilic substitution with thiadiazole-containing piperidine moieties. Key steps include:

  • Thiadiazole Ring Formation : Cyclization using sulfurizing agents (e.g., H₂S or Lawesson’s reagent) under controlled temperatures (40–80°C) .
  • Piperidine Functionalization : Coupling via Mitsunobu or nucleophilic substitution reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Trifluoromethyl Integration : Early-stage introduction via trifluoromethylation reagents (e.g., Togni’s reagent) to ensure stability .
    Yield optimization relies on precise control of stoichiometry, solvent polarity (DMF or THF), and reaction time, with purity enhanced by continuous flow purification systems .

How can computational chemistry tools be integrated into the design of novel derivatives of this compound?

Level: Advanced
Answer:
Computational methods streamline reaction design and optimization:

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for thiadiazole-piperidine coupling .
  • Descriptor-Based Screening : Machine learning algorithms correlate molecular descriptors (e.g., HOMO/LUMO energies, logP) with biological activity, prioritizing derivatives for synthesis .
  • Solvent Effect Modeling : COSMO-RS simulations predict solvent compatibility to minimize side reactions .
    These tools reduce experimental iterations by 30–50% while enhancing selectivity .

What methodologies are recommended for characterizing the structural and electronic properties of this compound?

Level: Basic
Answer:
Comprehensive characterization involves:

  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry; IR for functional group identification (e.g., C-F stretching at 1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for trifluoromethyl and thiadiazole moieties .
  • X-ray Crystallography : Resolves piperidine-thiadiazole conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • Electrochemical Analysis : Cyclic voltammetry assesses redox stability of the trifluoromethyl group .

How can researchers address discrepancies in biological activity data observed across studies involving thiadiazole-containing compounds?

Level: Advanced
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Bioassays : Use WHO-recommended protocols (e.g., microdilution for antimicrobial testing) with positive controls (e.g., ciprofloxacin) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed thiadiazole rings) that may antagonize activity .
  • Structure-Activity Landscaping : Meta-analysis of IC₅₀ data across analogs isolates substituent effects (e.g., trifluoromethyl enhances membrane permeability) .

What experimental design strategies optimize the one-pot synthesis of similar heterocyclic systems?

Level: Advanced
Answer:
Key strategies include:

  • DoE (Design of Experiments) : Fractional factorial designs screen variables (temperature, catalyst loading) to identify critical parameters .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates in thiadiazole cyclization) for real-time adjustment .
  • Green Chemistry Principles : Solvent-free conditions or ionic liquids reduce purification steps while improving atom economy (e.g., 85% yield reported for analogous pyrimidines) .

How does the trifluoromethyl group influence the compound’s reactivity and stability under varying pH conditions?

Level: Basic
Answer:
The -CF₃ group:

  • Enhances Lipophilicity : Increases logD by ~1.5 units, improving membrane penetration in biological assays .
  • Acid/Base Stability : Resists hydrolysis at pH 2–10 due to strong C-F bonds, confirmed by accelerated stability testing (40°C/75% RH for 14 days) .
  • Electron-Withdrawing Effects : Reduces pKa of adjacent pyridine nitrogen, altering reactivity in nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.